1,3-Bis(3-phenoxyphenoxy)benzene
Overview
Description
1,3-Bis(3-phenoxyphenoxy)benzene is a bioactive chemical . It has a molecular formula of C42H30O6 . The average mass is 630.684 Da and the monoisotopic mass is 630.204224 Da . It is a light yellow liquid with no to mild odor of phenol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two phenoxyphenoxy groups attached at the 1 and 3 positions . Each phenoxyphenoxy group is composed of a phenol molecule attached to another phenol molecule through an ether linkage .Physical And Chemical Properties Analysis
This compound has a molecular formula of C42H30O6 and an average mass of 630.684 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the search results and may require specialized resources or experimental determination.Scientific Research Applications
Synthesis and Derivative Applications
1,3-Bis(3-phenoxyphenoxy)benzene serves as a precursor for various compounds with notable applications. For instance, its derivatives like 4,4′-Dihydroxy-3,3′-dinitrodiphenyl ether and 1,3-bis(4-hydroxy-3-nitrophenoxy) benzene are used in the synthesis of amphoteric compounds, which exhibit interesting acid-base behavior. These derivatives are also crucial for creating thermally stable plastics such as polyamides, polyarylates, polyimides, and polybenzoxazoles. These plastics have applications in semiconductors, functioning as insulators and protective films (Imoto et al., 2010).
Photophysical Properties
Research into luminescent compounds involving this compound derivatives has revealed the creation of unique luminescent dirhenium(I)-double-heterostranded helicate and mesocate. These compounds demonstrate dual emissions in both solution and solid states, offering potential applications in various optical and electronic fields (Shankar et al., 2014).
Antioxidant and Antibacterial Properties
Another derivative, Bis(3-amino-1-hydroxybenzyl)diselenide, synthesized from a this compound related compound, has shown significant antioxidant properties. It exhibits glutathione peroxidase-like activity, outperforming some known antioxidants. This derivative also demonstrates antibacterial properties against biofilm formation by Bacillus subtilis and Pseudomonas aeruginosa (Yadav et al., 2023).
Polymer Development
The compound is also integral in developing high-performance polymers. Polyamide-imides derived from 1,3-bis(4-aminophenoxy)benzene, a closely related compound, have been synthesized, offering excellent solubility and thermal stability. These polymers are used in various high-performance applications, such as electronics and coatings, due to theirexcellent mechanical and thermal properties (Yang, Hsiao, & Chen, 1994).
High-Temperature Polymer Applications
This compound derivatives have been utilized in the synthesis of high-temperature resorcinol-based phthalonitrile polymers. These polymers show great promise in high-temperature applications due to their controlled thermal polymerization properties and high thermal stability (Keller & Dominguez, 2005).
Anion Transport Applications
A study has shown that 1,3-Bis(benzimidazol-2-yl)benzene derivatives, related to this compound, are highly efficient in anion transport. Modifications of these compounds with electron-withdrawing groups significantly enhance their activity, making them useful in various chemical and biological processes involving anion exchange (Peng et al., 2016).
Safety and Hazards
While this material is not considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200), the safety data sheet contains valuable information critical to the safe handling and proper use of the product . In case of eye contact, skin contact, inhalation, or ingestion, appropriate first aid measures should be taken .
properties
IUPAC Name |
1,3-bis(3-phenoxyphenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O4/c1-3-10-23(11-4-1)31-25-14-7-16-27(20-25)33-29-18-9-19-30(22-29)34-28-17-8-15-26(21-28)32-24-12-5-2-6-13-24/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDSALTQSQPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)OC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062429 | |
Record name | Benzene, 1,3-bis(3-phenoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid with no to mild odor of phenol; [SantoLubes MSDS] | |
Record name | 1,3-Bis(3-phenoxyphenoxy)benzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10530 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2455-71-2 | |
Record name | 1,3-Bis(3-phenoxyphenoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2455-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(3-phenoxyphenoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Bis(3-phenoxyphenoxy)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3-bis(3-phenoxyphenoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,3-bis(3-phenoxyphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(3-phenoxyphenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-BIS(3-PHENOXYPHENOXY)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IXO403NRU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.